molecular formula C14H28N2O3 B1437113 N-((2-Hydroxyethyl)glycyl)decanamide CAS No. 139361-84-5

N-((2-Hydroxyethyl)glycyl)decanamide

Cat. No.: B1437113
CAS No.: 139361-84-5
M. Wt: 272.38 g/mol
InChI Key: MODDGVIIHAOFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Hydroxyethyl)glycyl)decanamide is a synthetic compound composed of an amide group, decanoic acid, glycine, and 2-hydroxyethyl. It is known for its diverse properties and is used extensively in scientific experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((2-Hydroxyethyl)glycyl)decanamide can be synthesized through a series of chemical reactions involving the condensation of decanoic acid with glycine, followed by the addition of 2-hydroxyethylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-((2-Hydroxyethyl)glycyl)decanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((2-Hydroxyethyl)glycyl)decanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the manufacture of resins and elastomers.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of N-((2-Hydroxyethyl)glycyl)decanamide involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-Hydroxyethyl)glycyl)octanamide
  • N-((2-Hydroxyethyl)glycyl)hexanamide
  • N-((2-Hydroxyethyl)glycyl)dodecanamide

Uniqueness

N-((2-Hydroxyethyl)glycyl)decanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDGVIIHAOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 2
Reactant of Route 2
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 3
Reactant of Route 3
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 4
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 5
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-((2-Hydroxyethyl)glycyl)decanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.